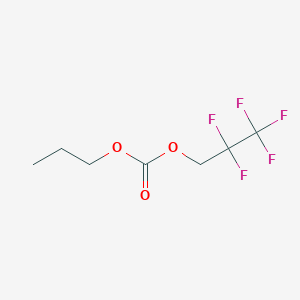
2,2,3,3,3-Pentafluoropropyl propyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,3-Pentafluoropropyl propyl carbonate is a chemical compound with the molecular formula C7H9F5O3. It is a type of carbonate ester, characterized by the presence of a carbonate group (–O–(C=O)–O–) bonded to a 2,2,3,3,3-pentafluoropropyl group and a propyl group. This compound is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-pentafluoropropyl propyl carbonate typically involves the reaction of 2,2,3,3,3-pentafluoropropanol with propyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining a temperature range of 0-5°C to ensure the stability of the reactants and to control the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the risk of side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,3-Pentafluoropropyl propyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,2,3,3,3-pentafluoropropanol and propyl alcohol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different carbonate esters.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide or potassium carbonate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2,2,3,3,3-Pentafluoropropanol and propyl alcohol.
Transesterification: Various carbonate esters depending on the alcohol used.
Substitution: Compounds where the carbonate group is replaced by the nucleophile.
Applications De Recherche Scientifique
2,2,3,3,3-Pentafluoropropyl propyl carbonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other fluorinated compounds.
Biology: Investigated for its potential use in the development of fluorinated biomolecules with enhanced stability and bioavailability.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of 2,2,3,3,3-pentafluoropropyl propyl carbonate involves its ability to form stable complexes with various molecules. The presence of the pentafluoropropyl group enhances the compound’s stability and resistance to degradation. The carbonate group allows for the formation of stable esters and complexes with other molecules, making it valuable in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2,2,3,3,3-pentafluoropropyl carbonate: Similar in structure but with an ethyl group instead of a propyl group.
2,2,3,3,3-Pentafluoropropyl methyl carbonate: Contains a methyl group instead of a propyl group.
Bis(2,2,3,3,3-pentafluoropropyl) carbonate: Contains two 2,2,3,3,3-pentafluoropropyl groups instead of one.
Uniqueness
2,2,3,3,3-Pentafluoropropyl propyl carbonate is unique due to its specific combination of the pentafluoropropyl group and the propyl group, which imparts distinct properties such as enhanced thermal stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring high-performance materials .
Propriétés
Numéro CAS |
1980085-61-7 |
|---|---|
Formule moléculaire |
C7H9F5O3 |
Poids moléculaire |
236.14 g/mol |
Nom IUPAC |
2,2,3,3,3-pentafluoropropyl propyl carbonate |
InChI |
InChI=1S/C7H9F5O3/c1-2-3-14-5(13)15-4-6(8,9)7(10,11)12/h2-4H2,1H3 |
Clé InChI |
AWYZONOZKFCODL-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)OCC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B15091070.png)
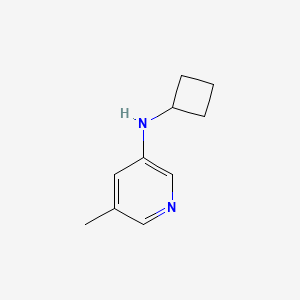
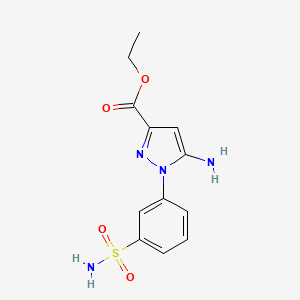
![6-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B15091097.png)
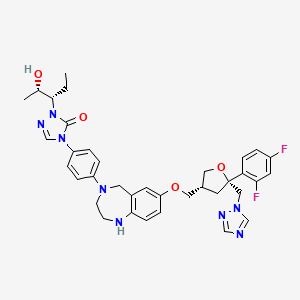
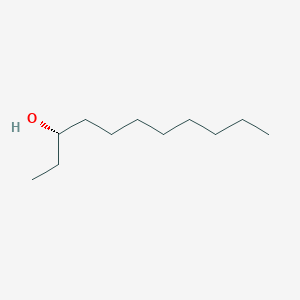
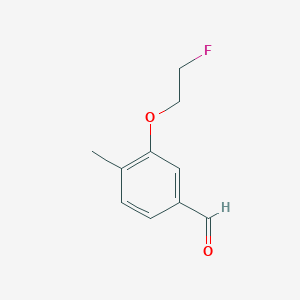
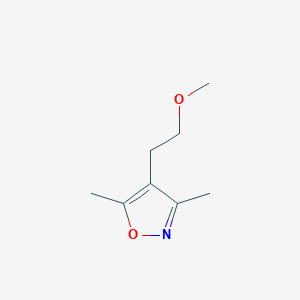
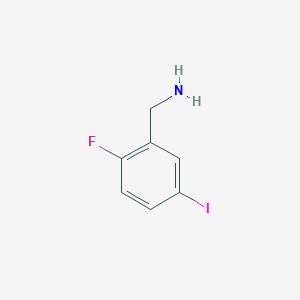
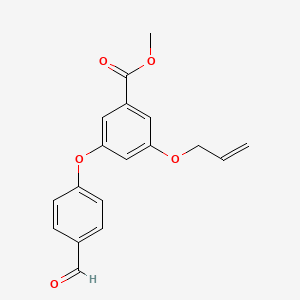
![4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid](/img/structure/B15091132.png)
![L-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4R)-](/img/structure/B15091142.png)
![(5-bromo-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15091149.png)
![4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine](/img/structure/B15091151.png)
